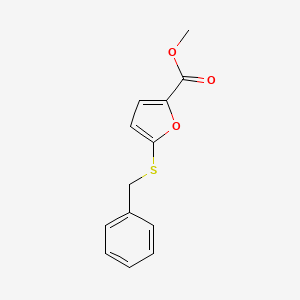mercury CAS No. 90481-79-1](/img/structure/B14358400.png)
[4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-yl](chloro)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-ylmercury is a complex organomercury compound It features a brominated indole core, a methylbenzene sulfonyl group, and a chloromercury moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-ylmercury typically involves multiple steps:
Bromination: The indole core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Sulfonylation: The brominated indole is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the sulfonyl group.
Mercuration: The final step involves the introduction of the chloromercury moiety. This can be achieved by reacting the sulfonylated brominated indole with mercuric chloride (HgCl2) in a suitable solvent like acetonitrile.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures due to the toxicity of mercury compounds.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-ylmercury can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the indole core or the mercury moiety.
Coupling Reactions: The chloromercury group can participate in coupling reactions with other organometallic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry
In chemistry, 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-ylmercury is used as a precursor for synthesizing other complex organomercury compounds. It can also serve as a reagent in various organic transformations.
Biology and Medicine
The compound’s unique structure makes it a potential candidate for studying biological interactions involving mercury. It may be used in research focused on understanding the effects of mercury on biological systems or developing mercury-based pharmaceuticals.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in specific chemical processes. Its reactivity and ability to form stable complexes with other molecules make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-ylmercury involves its interaction with molecular targets through its mercury moiety. The chloromercury group can form strong bonds with sulfur-containing biomolecules, affecting their function. This interaction can disrupt biological processes, making the compound useful for studying mercury toxicity and developing therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-pyrazole
- 4-Bromo-1-(4-methylbenzene-1-sulfonyl)pyrrolidin-3-one
Uniqueness
Compared to similar compounds, 4-Bromo-1-(4-methylbenzene-1-sulfonyl)-1H-indol-3-ylmercury is unique due to its combination of a brominated indole core, a sulfonyl group, and a chloromercury moiety
Properties
CAS No. |
90481-79-1 |
|---|---|
Molecular Formula |
C15H11BrClHgNO2S |
Molecular Weight |
585.3 g/mol |
IUPAC Name |
[4-bromo-1-(4-methylphenyl)sulfonylindol-3-yl]-chloromercury |
InChI |
InChI=1S/C15H11BrNO2S.ClH.Hg/c1-11-5-7-12(8-6-11)20(18,19)17-10-9-13-14(16)3-2-4-15(13)17;;/h2-8,10H,1H3;1H;/q;;+1/p-1 |
InChI Key |
BOMFJODVLJWTDO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC=C3Br)[Hg]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



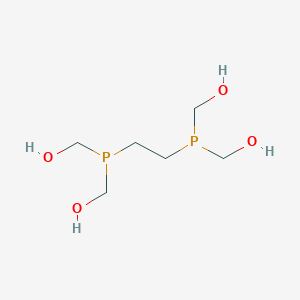

![3,3'-(1,4-Phenylene)bis[N-(2-hydroxyethyl)prop-2-enamide]](/img/structure/B14358327.png)
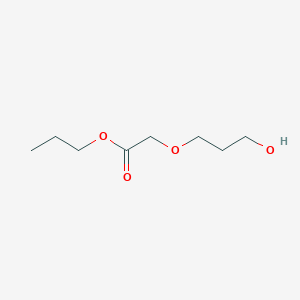
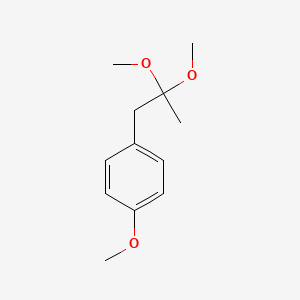
![N,N-Dimethyl-4-[6-(methylsulfanyl)-7H-purin-2-yl]pyrimidin-2-amine](/img/structure/B14358354.png)
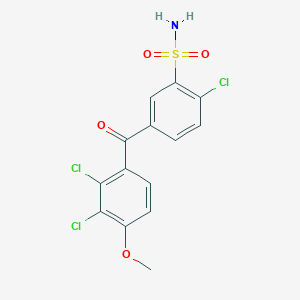
![Tris[(9-borabicyclo[3.3.1]nonan-9-yl)oxy](oxo)-lambda~5~-phosphane](/img/structure/B14358369.png)
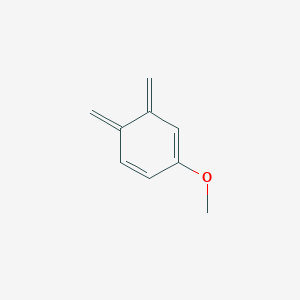
![2-[4-[1-[4-(Carboxymethoxy)-3-methylphenyl]cyclohexyl]-2-methylphenoxy]acetic acid](/img/structure/B14358380.png)
